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Compound of Interest

Compound Name: Tedizolid

Cat. No.: B1663884

A second-generation oxazolidinone antibacterial

Introduction: Tedizolid is a second-generation oxazolidinone antibiotic developed to combat
serious Gram-positive bacterial infections, including those caused by methicillin-resistant
Staphylococcus aureus (MRSA). It represents a significant advancement over the first-in-class
oxazolidinone, linezolid, offering improved potency, a more favorable safety profile, and a
convenient once-daily dosing regimen. This technical guide provides an in-depth overview of
the discovery, mechanism of action, preclinical development, and clinical evaluation of
tedizolid.

Discovery and Lead Optimization

Tedizolid was developed through a lead optimization program aimed at improving upon the
pharmacological properties of linezolid. The core objective was to enhance potency against a
broad spectrum of Gram-positive pathogens, including linezolid-resistant strains, while
mitigating the risk of adverse effects such as myelosuppression and monoamine oxidase
(MAO) inhibition associated with long-term linezolid use.

The key structural modification that distinguishes tedizolid from linezolid is the presence of a
modified C- and D-ring system. This alteration allows for additional binding site interactions
within the bacterial ribosome, resulting in enhanced potency.[1] Furthermore, tedizolid was
designed as a phosphate prodrug, tedizolid phosphate, to improve its agueous solubility for
intravenous administration. In vivo, this prodrug is rapidly and extensively converted to the
active moiety, tedizolid, by nonspecific phosphatases.[1]
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Mechanism of Action

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. Its mechanism
of action is similar to other oxazolidinones and involves binding to the 50S subunit of the
bacterial ribosome. Specifically, tedizolid binds to the 23S ribosomal RNA (rRNA) at the
peptidyl transferase center (PTC).[1][2][3] This binding action blocks the formation of a
functional 70S initiation complex, a critical step in the translation process, thereby halting
protein synthesis.[4]

The enhanced potency of tedizolid is attributed to its optimized C- and D-ring system, which
allows for additional interactions with the periphery of the PTC.[1][2][3] Cryo-electron
microscopy studies have revealed that the hydroxyl group of tedizolid forms hydrogen bonds
with the backbone of A2503, and its tetrazole ring interacts with U2584 within the PTC of the
MRSA 50S ribosomal subunit.[2][3] These additional interactions contribute to its stronger
binding and greater potency compared to linezolid.
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Figure 1: Mechanism of action of Tedizolid.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1663884?utm_src=pdf-body
https://www.benchchem.com/product/b1663884?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25673021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7296538/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00041
https://m.youtube.com/watch?v=60AXcR2mP5k
https://www.benchchem.com/product/b1663884?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25673021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7296538/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00041
https://www.benchchem.com/product/b1663884?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7296538/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00041
https://www.benchchem.com/product/b1663884?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Preclinical Development

In Vitro Activity

Tedizolid demonstrates potent in vitro activity against a wide range of Gram-positive

pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus (MSSA,

MRSA), Streptococcus pneumoniae, Streptococcus pyogenes, Streptococcus agalactiae, and

vancomycin-resistant enterococci (VRE). Notably, tedizolid is four- to eightfold more potent

than linezolid against staphylococci, enterococci, and streptococci.[1] It also retains activity

against some linezolid-resistant strains, including those harboring the cfr gene.[1]

Table 1: In Vitro Activity of Tedizolid and Linezolid against Gram-Positive Pathogens

Organism (No. of

Isolates) Drug MIC50 (pg/mL) MIC90 (pg/mL)
S. aureus (MSSA) Tedizolid 0.25 0.25
Linezolid 1 2
S. aureus (MRSA) Tedizolid 0.25 0.25
Linezolid 1 2
S. pyogenes Tedizolid 0.25 0.5
Linezolid 1 2
S. agalactiae Tedizolid 0.25 0.5
Linezolid 1 2
E. faecalis Tedizolid 0.25 0.5
Linezolid 1 2
Data compiled from
Phase 2 clinical trial
isolate testing.[5]
In Vivo Animal Models
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The efficacy of tedizolid has been evaluated in various animal infection models. In a mouse
pneumonia model, tedizolid demonstrated greater efficacy than linezolid against MRSA.[6]
Similarly, in a murine thigh infection model, human-simulated exposures of tedizolid were as
effective as linezolid against both MSSA and MRSA, exhibiting bacteriostatic activity at 24
hours and bactericidal activity after 72 hours of treatment.[7] In a mouse peritonitis model,
tedizolid was comparable to linezolid and daptomycin against strains of Enterococcus faecium,
Enterococcus faecalis, and MRSA.[8]

Animal studies have also indicated that the pharmacodynamic parameter most closely
associated with tedizolid's efficacy is the ratio of the area under the free drug plasma
concentration-time curve over 24 hours to the minimum inhibitory concentration (FAUC/MIC).[1]

[°]

Clinical Development

The clinical development of tedizolid followed a structured path from Phase | studies in healthy
volunteers to pivotal Phase lll trials in patients with acute bacterial skin and skin structure
infections (ABSSSI).
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Figure 2: Tedizolid drug development workflow.
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Phase | Studies: Pharmacokinetics and Safety in Healthy
Volunteers

Phase | studies were conducted to evaluate the safety, tolerability, and pharmacokinetic profile
of tedizolid in healthy adult subjects. These studies demonstrated that tedizolid has linear
pharmacokinetics, a half-life of approximately 12 hours supporting once-daily dosing, and high
oral bioavailability of around 90%.[1] Food was found to delay the absorption and reduce the
maximum plasma concentration (Cmax) of tedizolid but did not affect the overall exposure
(AUC).[10]

Table 2: Single-Dose Pharmacokinetic Parameters of Tedizolid in Healthy Fasted Adults

AUCO0-c

Dose (mg) Cmax (pg/mL) Tmax (hr) (ug-hrimL) t1/2 (hr)
200 1.99 3.0 25.6 11.2
300 2.80 4.0 41.2 10.9
400 3.59 4.0 54.9 10.7
600 5.29 4.0 80.3 114

Data adapted
from a Phase |
single-ascending
dose study.[10]

Phase Il Studies: Dose-Ranging and Efficacy

A Phase Il dose-ranging study was conducted in patients with complicated skin and skin
structure infections to evaluate the efficacy and safety of oral tedizolid phosphate at doses of
200 mg, 300 mg, and 400 mg once daily for 5 to 7 days. The study found that the 200 mg once-
daily dose was the lowest effective dose, demonstrating excellent microbiological and clinical
efficacy.[5]

Phase Ill Studies: Pivotal Trials (ESTABLISH-1 and
ESTABLISH-2)
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Two pivotal Phase 11, randomized, double-blind, non-inferiority trials, ESTABLISH-1 and
ESTABLISH-2, were conducted to compare the efficacy and safety of tedizolid with linezolid
for the treatment of ABSSSI.[11][12] In both studies, a 6-day course of 200 mg tedizolid once
daily was found to be non-inferior to a 10-day course of 600 mg linezolid twice daily.[11][12]

The primary endpoint in these trials was early clinical response at 48 to 72 hours after the
initiation of therapy, defined as the cessation of spreading of the primary skin lesion and the
absence of fever.[12] Pooled data from both trials showed comparable early clinical response
rates for tedizolid and linezolid.[11] Importantly, tedizolid was associated with a significantly
lower incidence of gastrointestinal adverse events (nausea and diarrhea) and
thrombocytopenia compared to linezolid.[11][13]

Table 3: Summary of Efficacy and Safety from Pooled Phase Ill ESTABLISH Trials
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Tedizolid (200 mg

Linezolid (600 mg

Parameter P-value
QD for 6 days) BID for 10 days)

Efficacy

Early Clinical L
81.6% 79.4% N/A (Non-inferior)

Response (48-72h)

Investigator-Assessed

Clinical Success at 87.8% 88.5%

EOT

Investigator-Assessed

Clinical Success at 85.5% 86.4%

PTE

Safety

Nausea 8.2% 12.2% 0.02

Diarrhea 7.9% 10.2%

Vomiting 4.4% 6.5%

Platelet Count

<150,000 cells/mm3at  4.9% 10.8% 0.0003

EOT

EOT: End of Therapy;
PTE: Post-therapy
Evaluation. Data from
pooled analysis of
ESTABLISH-1 and
ESTABLISH-2 trials.
[11]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination
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The in vitro activity of tedizolid is determined using the broth microdilution method according to
the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document
MO7.[14][15]

o Preparation of Antimicrobial Agent: A stock solution of tedizolid is prepared and serially
diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of
concentrations.

e Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium
overnight. Several colonies are then suspended in a sterile saline solution to match the
turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108
CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of
approximately 5 x 10> CFU/mL in each well of the microdilution plate.

 Inoculation and Incubation: A 96-well microtiter plate is prepared with the serially diluted
tedizolid. Each well is inoculated with the standardized bacterial suspension. The plate is
then incubated at 35°C for 16-20 hours in ambient air.

o MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent
that completely inhibits the visible growth of the organism as detected by the unaided eye.

Conclusion

The discovery and development of tedizolid represent a successful example of rational drug
design to improve upon an existing class of antibiotics. Through targeted chemical
modifications, tedizolid emerged as a potent second-generation oxazolidinone with an
enhanced spectrum of activity and a more favorable safety profile compared to its predecessor,
linezolid. Rigorous preclinical and clinical evaluation, culminating in two successful Phase 1|
trials, has established tedizolid as a valuable therapeutic option for the treatment of acute
bacterial skin and skin structure infections caused by susceptible Gram-positive pathogens. Its
once-daily dosing and shorter course of therapy offer significant advantages in clinical practice.
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[https://www.benchchem.com/product/b1663884#discovery-and-development-history-of-
tedizolid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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